molecular formula C14H17ClN2O5 B14806371 Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Cat. No.: B14806371
M. Wt: 328.75 g/mol
InChI Key: VUWGGKFRLFILQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate is a synthetic organic compound with the molecular formula C14H17ClN2O5 It is known for its unique structure, which includes a chlorophenoxy group, an acetylhydrazino moiety, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate typically involves a multi-step process:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.

    Hydrazine Reaction: The 4-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-chlorophenoxyacetyl hydrazine.

    Esterification: Finally, the 4-chlorophenoxyacetyl hydrazine is reacted with ethyl 4-oxobutanoate in the presence of a catalyst such as sulfuric acid to yield ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The acetylhydrazino moiety can form hydrogen bonds with biological molecules, influencing their function. The oxobutanoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate can be compared with similar compounds such as:

    Ethyl 4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate: Contains a methyl group instead of chlorine.

    Ethyl 4-{2-[(4-nitrophenoxy)acetyl]hydrazino}-4-oxobutanoate: Contains a nitro group instead of chlorine.

These compounds share similar synthetic routes and chemical properties but differ in their biological activities and applications due to the presence of different substituents on the phenoxy group.

Properties

Molecular Formula

C14H17ClN2O5

Molecular Weight

328.75 g/mol

IUPAC Name

ethyl 4-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C14H17ClN2O5/c1-2-21-14(20)8-7-12(18)16-17-13(19)9-22-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,18)(H,17,19)

InChI Key

VUWGGKFRLFILQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.